5-Bromo-2,6-dimethoxypyridine-3-thiol
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Overview
Description
5-Bromo-2,6-dimethoxypyridine-3-thiol is a heterocyclic compound that contains a bromine atom, two methoxy groups, and a thiol group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dimethoxypyridine-3-thiol typically involves the bromination of 2,6-dimethoxypyridine followed by the introduction of a thiol group. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The thiol group can be introduced using thiourea or other sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,6-dimethoxypyridine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or ammonia (NH₃).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2,6-dimethoxypyridine-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dimethoxypyridine-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The bromine atom and methoxy groups can also influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,3-dimethoxypyridine
- 2-Bromo-5-methoxypyridine
- 5-Bromo-2-iodo-3-methoxypyridine
- 2-Bromo-5-iodo-3-methoxypyridine
- 5-Bromo-3-fluoro-2-methoxypyridine
- 5-Iodo-2,3-dimethoxypyridine
- 6-Iodo-2,3-dimethoxypyridine
- 3-Bromo-5-methoxypyridine
- 2,6-Dimethoxypyridine
Uniqueness
5-Bromo-2,6-dimethoxypyridine-3-thiol is unique due to the presence of both a thiol group and a bromine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H8BrNO2S |
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Molecular Weight |
250.12 g/mol |
IUPAC Name |
5-bromo-2,6-dimethoxypyridine-3-thiol |
InChI |
InChI=1S/C7H8BrNO2S/c1-10-6-4(8)3-5(12)7(9-6)11-2/h3,12H,1-2H3 |
InChI Key |
JUYVXXMTJHWTRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)S)Br |
Origin of Product |
United States |
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